Sitravatinib malate, also known as MGCD516 malate, is a spectrum-selective receptor tyrosine kinase inhibitor that targets TAM (TYRO3, AXL, MERTK) and split kinase family receptors. It has shown promise in treating various advanced solid tumors due to its ability to modulate the tumor microenvironment and exhibit anti-tumor activity. The compound is currently undergoing clinical trials to evaluate its efficacy and safety in different cancer types, particularly non-small cell lung cancer.
Sitravatinib malate is derived from the compound MGCD516, which was developed by Mirati Therapeutics. It belongs to the class of receptor tyrosine kinase inhibitors, specifically designed to inhibit multiple pathways involved in tumor growth and metastasis. Its classification as a small molecule drug allows for oral administration, making it a convenient option for patients undergoing treatment.
The synthesis of sitravatinib malate involves several key steps that focus on creating the desired pharmacological properties while ensuring stability and bioavailability. The compound is typically synthesized through a multi-step organic reaction process that includes:
The detailed synthetic route can vary based on the specific protocol employed by research laboratories or pharmaceutical manufacturers.
Sitravatinib malate has a complex molecular structure characterized by multiple functional groups that facilitate its activity as a receptor tyrosine kinase inhibitor. The molecular formula is typically represented as CHNOS, with a molar mass of approximately 396.5 g/mol.
The structure includes:
The three-dimensional conformation of sitravatinib malate allows for effective binding to its target receptors, influencing its pharmacodynamics.
Sitravatinib malate undergoes various chemical reactions during its interactions with biological targets:
Sitravatinib malate exerts its therapeutic effects primarily through inhibition of receptor tyrosine kinases involved in tumor growth:
Sitravatinib malate exhibits several important physical and chemical properties:
Relevant data indicate that sitravatinib malate has a terminal elimination half-life ranging from 42.1 to 51.5 hours following oral administration, allowing for once-daily dosing regimens in clinical settings.
Sitravatinib malate is primarily investigated for its applications in oncology:
Sitravatinib malate is an orally bioavailable, spectrum-selective receptor tyrosine kinase inhibitor (TKI) that targets a clinically relevant array of oncogenic drivers. Its design focuses on inhibiting kinases implicated in tumor proliferation, angiogenesis, metastasis, and immune evasion.
Sitravatinib potently inhibits the TAM kinase family (TYRO3, AXL, MERTK) at low nanomolar concentrations (IC₅₀: 1.5–20 nM) [1] [10]. These receptors are overexpressed in numerous cancers (e.g., NSCLC, hepatocellular carcinoma) and contribute to immunosuppression by promoting M2 macrophage polarization, suppressing dendritic cell maturation, and upregulating PD-L1 expression [2] [4]. Preclinical studies demonstrate that sitravatinib blocks Gas6-induced TAM phosphorylation, reversing immune tolerance and enhancing antigen presentation [2] [8].
Sitravatinib concurrently targets split kinase family receptors:
Table 1: Kinase Selectivity Profile of Sitravatinib
Target Kinase | IC₅₀ (nM) | Biological Role |
---|---|---|
AXL | 7.0–11.0 | Immune suppression, Metastasis |
VEGFR2 (KDR) | 0.035–0.86 | Angiogenesis, Vascular permeability |
MET | 1.3–4.6 | Tumor invasion, Stemness |
RET | 3.0–124 | Oncogenic fusion-driven signaling |
MERTK | 1.5–20 | Phagocytosis inhibition, T-cell anergy |
Sitravatinib inhibits discoidin domain receptors (DDR1/2; IC₅₀: ~5 nM), which regulate extracellular matrix remodeling and metastasis [1]. It also targets TRKA/B (IC₅₀: 58–660 nM), kinases activated in NTRK-fusion cancers [5] [10]. This broad profile enables suppression of invasion pathways complementary to primary angiogenic and immune targets.
VEGFR2 blockade by sitravatinib induces rapid vascular regression:
TAM receptor inhibition reprograms the immunosuppressive TME:
Table 2: Immune Biomarker Changes with Sitravatinib Therapy
Immune Parameter | Change | Functional Outcome |
---|---|---|
M1/M2 Macrophage Ratio | ↑ 2.1-fold | Enhanced phagocytosis, IL-12 secretion |
Intratumoral CD8+ T cells | ↑ 3.5-fold | Improved tumor cell lysis |
Treg Infiltration | ↓ 60% | Reduced immunosuppressive signals |
MHC-I Expression | ↑ 4.2-fold | Increased antigen presentation |
Sitravatinib disrupts MET/AXL cross-talk, a key resistance mechanism in cancers:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7